molecular formula C21H25ClN2O4S B2732449 N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-49-2

N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2732449
CAS No.: 941910-49-2
M. Wt: 436.95
InChI Key: QVACBASMGXFYRC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl components. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced phenyl and piperidinyl derivatives.

  • Substitution: Generation of various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and potential therapeutic targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is used in the production of advanced materials and chemical products. Its stability and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The pathways involved are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide

  • Propanamide, N-(4-methoxyphenyl)-3-chloro-

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide stands out due to its unique structural features, particularly the presence of the tosylpiperidinyl group. This group enhances its reactivity and specificity, making it distinct from other similar compounds.

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Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-15-6-9-18(10-7-15)29(26,27)24-12-4-3-5-17(24)14-21(25)23-16-8-11-20(28-2)19(22)13-16/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVACBASMGXFYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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